BMY-28190 vs. Kistamicin A: 15.7-Fold Higher Potency Against HSV-1 in Cell-Based Assays
BMY-28190 demonstrates an IC₅₀ of 2.8 μg/mL against herpes simplex virus type 1 (HSV-1) , which represents approximately 15.7-fold greater potency than kistamicin A, a structurally unrelated antiviral antibiotic that exhibits an ID₅₀ of 44 μg/mL against the same virus under comparable cell-based antiviral assay conditions [1]. The comparison is a cross-study evaluation since no single publication has performed a direct head-to-head experiment. Both compounds are natural fermentation products with anti-HSV-1 activity, but BMY-28190 achieves effective viral inhibition at substantially lower mass concentrations, translating to lower required amounts for in vitro experimentation and reduced compound consumption per assay.
| Evidence Dimension | Anti-HSV-1 inhibitory potency (cell-based assay) |
|---|---|
| Target Compound Data | BMY-28190 IC₅₀ = 2.8 μg/mL (equivalent to ~0.55 μM based on average MW 5,130) |
| Comparator Or Baseline | Kistamicin A ID₅₀ = 44 μg/mL against herpes simplex virus |
| Quantified Difference | BMY-28190 is approximately 15.7-fold more potent (44 / 2.8 μg/mL) |
| Conditions | Cell-based antiviral assays; BMY-28190 tested per Ohkuma et al. (1988); kistamicin A tested per Naruse et al. (1993) using MDCK cells and herpes simplex virus |
Why This Matters
For laboratories screening natural product antivirals against HSV-1, BMY-28190 requires ~16-fold less compound mass per assay well compared to kistamicin A, reducing procurement volume and cost per experiment when purchased in equivalent quantities.
- [1] Naruse N, Tenmyo O, Kobaru S, Hatori M, Tomita K, Hamagishi Y, Oki T. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1993 Dec;46(12):1804-11. ID₅₀ (herpes simplex virus): 44 μg/mL. View Source
